![molecular formula C12H17NO5S B8715093 ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B8715093.png)
ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate
Overview
Description
ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate is an organic compound that features a methoxy group, a benzenesulfonylamino group, and a propionic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate typically involves the following steps:
Formation of 3-Methoxybenzenesulfonyl chloride: This can be achieved by reacting 3-methoxybenzenesulfonic acid with thionyl chloride.
Reaction with Propionic Acid Ethyl Ester: The 3-methoxybenzenesulfonyl chloride is then reacted with propionic acid ethyl ester in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-benzenesulfonylamino-propionic acid ethyl ester.
Reduction: Formation of 3-(3-Methoxy-benzenesulfanyl)-propionic acid ethyl ester.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the sulfonylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The propionic acid ethyl ester moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxybenzenesulfonyl chloride
- 3-Methoxybenzenethiol
- 3-Methoxyphenylboronic acid
Uniqueness
ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in biological research.
Properties
Molecular Formula |
C12H17NO5S |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C12H17NO5S/c1-3-18-12(14)7-8-13-19(15,16)11-6-4-5-10(9-11)17-2/h4-6,9,13H,3,7-8H2,1-2H3 |
InChI Key |
SMLADGSOJPLSGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNS(=O)(=O)C1=CC=CC(=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Fluoro-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8715010.png)

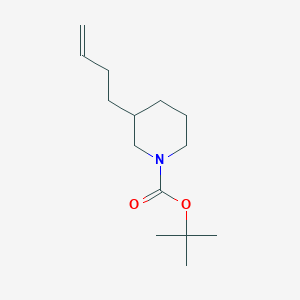
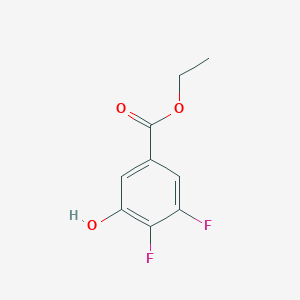
![2-[(4-Fluorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8715056.png)
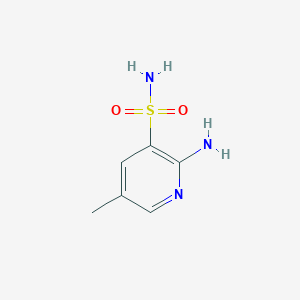
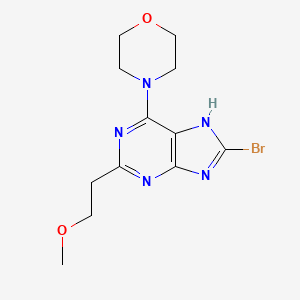
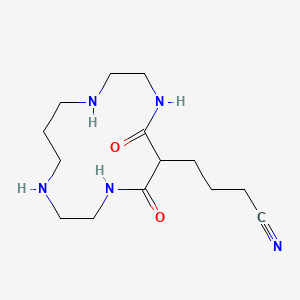
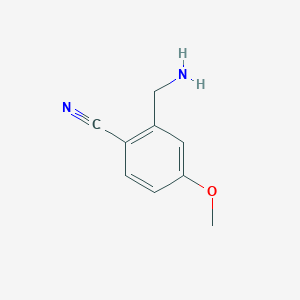
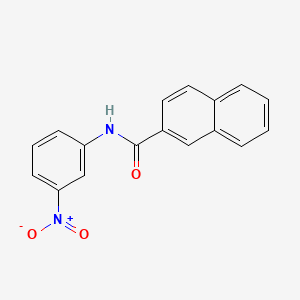
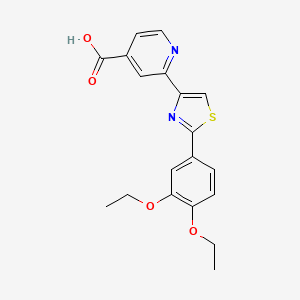

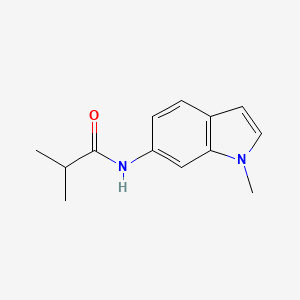
![5-cyclopropylbenzo[d][1,3]dioxole](/img/structure/B8715110.png)
